3-Oxo-4H-1,4-benzoxazine-5-sulfonamide
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Overview
Description
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a heterocyclic compound that features an oxazine ring fused with a benzene ring, along with a sulfonamide group
Mechanism of Action
Target of Action
The primary targets of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed to interact with its targets through a process of binding and causing conformational changes .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a boiling point of 302-305°c . Its solubility in DMSO and methanol is low, which may impact its bioavailability .
Result of Action
The molecular and cellular effects of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-sulfonamide. For instance, the compound should be stored in a dry, cool place away from fire and oxidizing agents to prevent degradation . Additionally, the compound may cause skin, eye, and respiratory irritation, so appropriate protective measures should be taken when handling it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4H-1,4-benzoxazine-5-sulfonamide typically involves the reaction of 2-aminophenol with sulfonyl chlorides under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring. Common reagents used in this synthesis include chloroacetyl chloride and various sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions are common, especially involving the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted benzoxazines, depending on the specific reaction conditions .
Scientific Research Applications
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antibacterial, and antifungal properties.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-4H-3,1-benzoxazin-2-yl-1-benzenesulfonyl chloride: Similar in structure but with a different functional group.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom and is used in anticancer research.
Uniqueness
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is unique due to its specific combination of an oxazine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industrial contexts.
Biological Activity
3-Oxo-4H-1,4-benzoxazine-5-sulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-virulence, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C8H8N2O4S and a molecular weight of 232.23 g/mol. The compound features a benzoxazine ring fused with a sulfonamide group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 20 | 15 |
Escherichia coli | 18 | 20 |
Pseudomonas aeruginosa | 22 | 10 |
Klebsiella pneumoniae | 19 | 18 |
These findings suggest that the compound is particularly effective against Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial agent .
Anti-Virulence Activity
In addition to its antimicrobial properties, the compound has demonstrated anti-virulence activity. A study assessed its ability to inhibit biofilm formation and reduce virulence factor production in bacteria. The results showed that treatment with this compound significantly decreased biofilm formation in both Pseudomonas aeruginosa and Staphylococcus aureus.
Treatment | Biofilm Formation (% Reduction) |
---|---|
Control | 0 |
Compound (10 µg/mL) | 65 |
Compound (20 µg/mL) | 80 |
The compound's ability to disrupt quorum sensing pathways was highlighted as a mechanism for its anti-virulence effects .
Anticancer Activity
The anticancer potential of this compound has also been explored. Various derivatives of the compound were tested against different cancer cell lines, showing promising results.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 12 |
MCF7 (breast cancer) | 15 |
A549 (lung cancer) | 10 |
The results indicate that the compound has significant cytotoxic effects on cancer cells, particularly against A549 cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy of benzoxazine derivatives in clinical settings. For instance, one study reported the successful application of a related compound in reducing tumor growth in animal models by targeting specific oncogenic pathways.
Properties
IUPAC Name |
3-oxo-4H-1,4-benzoxazine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)6-3-1-2-5-8(6)10-7(11)4-14-5/h1-3H,4H2,(H,10,11)(H2,9,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNREQTZAHABTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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